N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide
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Overview
Description
N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide is a complex organic compound that features a variety of functional groups, including a dioxolane ring, a trifluoromethoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized via a condensation reaction between glycolic acid and acetone in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) in diethyl ether.
Introduction of the Trifluoromethoxy Group: This step may involve the reaction of a phenol derivative with trifluoromethanesulfonic anhydride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl or dioxolane moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its functional groups.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-methoxyphenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide
- N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-chlorophenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide
Uniqueness
The presence of the trifluoromethoxy group in N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide may impart unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Biological Activity
N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities against various biological targets, particularly focusing on its role as an inhibitor of matrix metalloproteinases (MMPs) and other relevant biological pathways.
Chemical Structure and Properties
The compound's structure can be represented by the molecular formula C21H22F3N2O8S and a molecular weight of 505.5 g/mol. It features a sulfonamide group, a hydroxyformamide moiety, and a dioxolane ring, which contribute to its bioactivity.
Structural Representation
Inhibition of Matrix Metalloproteinases
Research has demonstrated that compounds similar to N-hydroxyformamides exhibit significant inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play critical roles in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer metastasis and tissue remodeling.
Case Study: MMP Inhibition
In a study investigating sulfone N-formylhydroxylamines as MMP inhibitors, it was found that modifications to the compound's structure could enhance selectivity and potency against specific MMPs. For instance, the substitution of certain groups led to improved inhibition of MMP-9 while maintaining selectivity over MMP-1 . This suggests that this compound may exhibit similar properties.
Antibacterial Activity
The compound's structural analogs have been evaluated for their antibacterial properties. For example, various derivatives have shown activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 1.95 µg/ml . This indicates potential therapeutic applications in treating resistant bacterial infections.
In Vivo Efficacy
A study on N-hydroxyformamide LpxC inhibitors highlighted their effectiveness in vivo against Escherichia coli infections. The compound CHIR-090 demonstrated potent inhibition at low nanomolar concentrations, showcasing the potential for this class of compounds in treating bacterial infections .
Research Findings Summary
Properties
Molecular Formula |
C21H22F3NO8S |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide |
InChI |
InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3 |
InChI Key |
IVPPTWCRAFCOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Origin of Product |
United States |
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